

Technical Guide: Fmoc-Gln(Dod)-OH in Solid-Phase Peptide Synthesis

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| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | Fmoc-Gln(Dod)-OH | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Gln(Dod)-OH**, a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). While specific data for the dodecyl (Dod) protected variant is not readily available in public databases, this guide will address the core aspects of similarly protected glutamine derivatives and their application in SPPS. For comparative purposes, data for the widely used Fmoc-Gln(Trt)-OH (trityl-protected) is provided.

Physicochemical Properties

The incorporation of a side-chain protecting group on glutamine is crucial to prevent side reactions during peptide synthesis. The choice of protecting group affects the solubility and cleavage conditions of the amino acid derivative. While the exact molecular weight and formula for **Fmoc-Gln(Dod)-OH** could not be definitively ascertained from available data, the properties of the related trityl-protected glutamine are presented below.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|--------------------|-------------------|-------------------------------|-------------|
| Fmoc-L-Gln-OH | C20H20N2O5 | 368.38 | 71989-20-3 |
| Fmoc-L-Gln(Trt)-OH | C39H34N2O5 | 610.72 | 132327-80-1 |



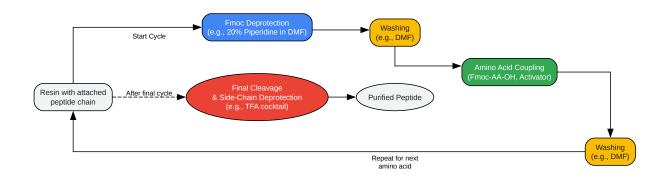
Role in Solid-Phase Peptide Synthesis

Fmoc-protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α -amine of the amino acid, which is stable under acidic conditions but readily removed by a base, typically piperidine. This orthogonality allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.

Side-chain protection, such as the trityl (Trt) group on the glutamine amide, prevents undesirable side reactions during the coupling steps. The Trt group is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin. It is presumed that a dodecyl (Dod) group would serve a similar purpose, potentially influencing the lipophilicity of the protected amino acid.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the iterative cycle of Fmoc solid-phase peptide synthesis. This process is fundamental to the incorporation of any Fmoc-protected amino acid, including derivatives of glutamine.



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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle



Methodologies for Key Experiments

Fmoc Deprotection:

- The peptide-resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
- The mixture is agitated at room temperature for a specified period, typically 5-20 minutes.
- The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.

Amino Acid Coupling:

- The Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) is pre-activated. Common activation reagents include HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).
- The activated amino acid solution is added to the deprotected peptide-resin.
- The coupling reaction is allowed to proceed with agitation for a period ranging from 30 minutes to several hours, depending on the coupling efficiency.
- The resin is washed with DMF to remove unreacted reagents.

Cleavage and Final Deprotection:

- Upon completion of the peptide sequence, the resin is washed with a solvent like dichloromethane (DCM).
- A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), is added to the resin.
- The mixture is agitated for 1-3 hours to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.
- The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification.







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